

Spectroscopic Analysis of 1,4-Bis(difluoromethyl)benzene: A Technical Guide

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Compound of Interest

Compound Name: 1,4-Bis(difluoromethyl)benzene

Cat. No.: B1349303

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This technical guide provides an overview of the available spectroscopic data for **1,4-Bis(difluoromethyl)benzene** (CAS No: 369-54-0), a fluorinated aromatic compound of interest in chemical research and development. Due to the limited availability of public domain spectroscopic data for this specific molecule, this guide also includes generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of similar aromatic and fluorinated compounds.

Spectroscopic Data Summary

The following tables summarize the known and unavailable spectroscopic data for **1,4-Bis(difluoromethyl)benzene**.

General Information

Property	Value
Molecular Formula	C ₈ H ₆ F ₄
Molecular Weight	178.13 g/mol
Exact Mass	178.04056284 Da

NMR Spectroscopy

Detailed experimental NMR data for **1,4-Bis(difluoromethyl)benzene** is not readily available in public scientific databases. The following tables are provided as a template for expected data.

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in public sources			

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
Data not available in public sources	

¹⁹F NMR (Fluorine-19 NMR)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in public sources			

Infrared (IR) Spectroscopy

While a record of an FTIR spectrum exists, the specific peak data is not publicly available.^[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment (Vibrational Mode)
Data not available in public sources		

Mass Spectrometry (MS)

Detailed mass spectrometry fragmentation data for **1,4-Bis(difluoromethyl)benzene** is not readily available in public sources.

m/z	Relative Intensity (%)	Assignment (Fragment)
Data not available in public sources		

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for aromatic fluorinated compounds like **1,4-Bis(difluoromethyl)benzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent should be based on the solubility of the analyte and should not have signals that overlap with the expected signals of the sample.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.
- **¹H NMR Acquisition:**
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to cover the expected range for aromatic and benzylic protons (typically 0-10 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Integrate the signals to determine the relative number of protons.
- **¹³C NMR Acquisition:**

- Acquire a one-dimensional carbon spectrum with proton decoupling.
- Set the spectral width to cover the expected range for aromatic and aliphatic carbons (typically 0-200 ppm).
- A larger number of scans is usually required due to the low natural abundance of ^{13}C .
- ^{19}F NMR Acquisition:
 - Acquire a one-dimensional fluorine spectrum.
 - Set the spectral width to an appropriate range for fluorinated organic compounds.
 - Proton decoupling may be applied to simplify the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

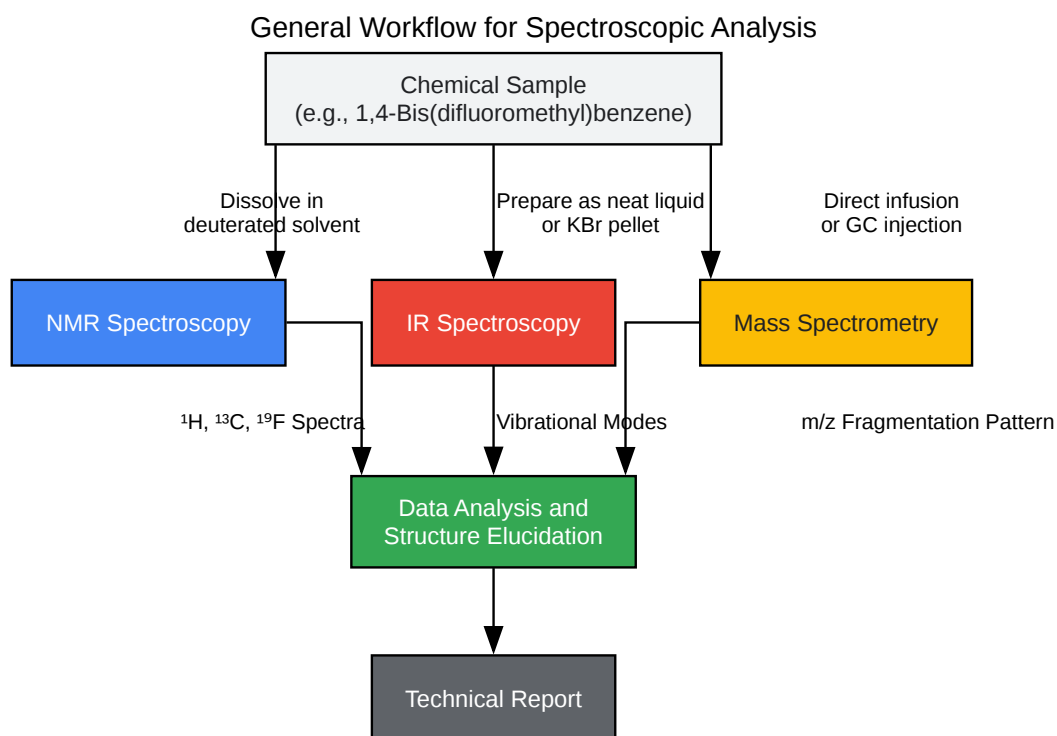
- Sample Preparation:
 - Neat (for liquids): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
 - KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press it into a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer. A Bruker Tensor 27 FT-IR or similar instrument is suitable.[\[1\]](#)
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or pure KBr pellet).
 - Place the sample in the spectrometer and record the sample spectrum.
 - The instrument software will automatically subtract the background to produce the final spectrum.
 - Typically, spectra are recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer. For a volatile compound like **1,4-Bis(difluoromethyl)benzene**, direct infusion or injection via Gas Chromatography (GC-MS) is appropriate.
- **Ionization:**
 - **Electron Ionization (EI):** This is a common technique for volatile organic compounds. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
 - **Chemical Ionization (CI):** A softer ionization technique that can be used to enhance the molecular ion peak if it is weak or absent in the EI spectrum.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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General Workflow for Spectroscopic Analysis

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References

- 1. spectrabase.com [spectrabase.com]
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